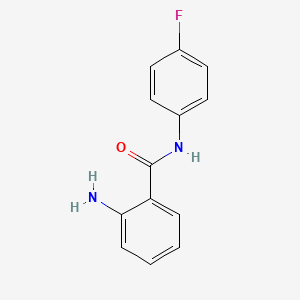

2-amino-N-(4-fluorophenyl)benzamide

Descripción

2-Amino-N-(4-fluorophenyl)benzamide (CAS: 216502-06-6) is a benzamide derivative characterized by a 2-aminobenzoyl group linked to a 4-fluorophenyl substituent. Its molecular formula is C₁₃H₁₁FN₂O (molecular weight: 230.24 g/mol) . The compound is synthesized via condensation of isatoic anhydride with 4-fluoroaniline under microwave irradiation or conventional heating, yielding 62% under optimized conditions . Key spectral data (¹H-NMR, ¹³C-NMR, IR, and MS) confirm its structure .

Propiedades

IUPAC Name |

2-amino-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDGBBCJEMBUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)benzamide typically involves the condensation of 2-aminobenzamide with 4-fluoroaniline. One common method includes the use of isatoic anhydride as a starting material, which reacts with 4-fluoroaniline under microwave-assisted conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-amino-N-(4-fluorophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides with different functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-amino-N-(4-fluorophenyl)benzamide exhibits diverse biological activities, making it a valuable compound in drug discovery and development. Below are highlighted applications across various fields:

Antioxidant and Antibacterial Activities

Studies have shown that derivatives of benzamide compounds, including 2-amino-N-(4-fluorophenyl)benzamide, possess significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and chelate metals, demonstrating effective antioxidant activity compared to standard compounds.

Cancer Research

2-amino-N-(4-fluorophenyl)benzamide has been investigated for its anticancer properties. It has shown potential in inhibiting the growth of various cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest . Notably, related compounds have been designed to selectively inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, a study reported that derivatives of this compound exhibited potent HDAC3 inhibition, leading to significant tumor growth inhibition in xenograft models .

Neurology

This compound's structural characteristics allow it to be explored as a molecular imaging probe in neurological research. Specifically, derivatives related to 2-amino-N-(4-fluorophenyl)benzamide have been utilized in studies concerning Alzheimer's disease, aiding in the visualization of amyloid plaques.

Table 1: Summary of Biological Evaluations

Mecanismo De Acción

The mechanism of action of 2-amino-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The compound belongs to a broader class of 2-aminobenzamide derivatives, where variations in the aryl substituent significantly influence physicochemical properties. Key analogs include:

Key Observations :

- Substituent Effects on Yield : Electron-donating groups (e.g., 4-OMe, 4-Me) correlate with higher yields (80–97%), likely due to enhanced nucleophilicity of the amine. In contrast, electron-withdrawing groups (4-F, 4-Br) yield less (62–70%) .

- Melting Points : Halogenated derivatives (Br, Cl) exhibit higher melting points within the 118–168°C range, whereas methoxy and methyl analogs may have lower thermal stability .

Actividad Biológica

Overview

2-amino-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula CHFNO. It is recognized for its potential biological activities, particularly in medicinal chemistry, where it has been studied for its role as a histone deacetylase (HDAC) inhibitor, which can influence gene expression and cancer cell proliferation.

The compound exhibits significant inhibitory effects on HDAC enzymes, particularly HDAC3. This inhibition can lead to alterations in histone acetylation status, subsequently impacting gene expression related to cell cycle regulation and apoptosis in cancer cells .

Key Findings:

- Inhibition of Tumor Cells : In vitro studies have demonstrated that 2-amino-N-(4-fluorophenyl)benzamide effectively inhibits both solid and non-solid tumor cell lines, suggesting its potential as an anticancer agent.

- Selectivity : The compound shows selectivity for class I HDACs (HDAC1, 2, and 3), with particular potency against HDAC3.

Anticancer Properties

- Cell Lines Tested : Various solid tumor cell lines have been subjected to treatment with this compound, revealing a dose-dependent inhibition of cell growth.

- Mechanistic Insights : The interaction with HDAC enzymes suggests that the compound may induce apoptosis through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Antimicrobial Activity

Research indicates that 2-amino-N-(4-fluorophenyl)benzamide also possesses antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing varying degrees of effectiveness .

Case Studies

- Anticancer Efficacy : A study demonstrated that treatment with 2-amino-N-(4-fluorophenyl)benzamide resulted in a significant reduction in viability in multiple cancer cell lines, including breast and colon cancer cells. The IC values ranged from 5 to 15 µM across different cell types.

- Antimicrobial Screening : In a comparative study, this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported between 20-50 µg/mL .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | >100 |

| Bacillus subtilis | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.